[(3-Bromo-5-fluorophenyl)methyl](cyclobutylmethyl)amine
Description
Chemical Structure: The compound features a phenyl ring substituted with bromo (3-position) and fluoro (5-position) groups. A benzylamine moiety is linked to a cyclobutylmethyl group via a secondary amine. This structure combines halogenated aromaticity with a sterically demanding cyclobutylmethyl chain, influencing its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-1-cyclobutylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-4-10(5-12(14)6-11)8-15-7-9-2-1-3-9/h4-6,9,15H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJSAZMQXLLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCC2=CC(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluorophenyl)methylamine typically involves a multi-step process. One common method starts with the bromination and fluorination of a phenyl ring, followed by the introduction of a cyclobutylmethylamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (3-Bromo-5-fluorophenyl)methylamine may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters are crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-fluorophenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
(3-Bromo-5-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Arylalkylamines
3-Bromo-5-chloropyridin-2-amine (Similarity: 0.81)
- Structural Differences : Pyridine ring vs. benzene; chlorine replaces fluorine.
- Implications: Pyridine’s nitrogen increases basicity (pKa ~1–2 higher than benzene analogs).
(3-Bromo-4-fluorophenyl)[7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl]amine
- Structural Differences : Complex quinazoline scaffold vs. simple benzylamine.
- Implications :
- Quinazoline’s planar structure enhances π-π stacking, critical for kinase inhibition.
- The target compound’s simpler structure may lack such specificity but offers synthetic accessibility.
Alkylamine Variants
N-[(3-Bromo-5-methylphenyl)methyl]ethanamine
- Structural Differences : Ethylamine chain vs. cyclobutylmethyl; methyl instead of fluorine.
- Fluorine’s electron-withdrawing effect enhances aryl ring stability compared to methyl.
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride
- Structural Differences : Trifluoromethyl (strongly electron-withdrawing) vs. cyclobutylmethyl; hydrochloride salt.
- Implications :
- Trifluoromethyl significantly lowers pKa (increased acidity) and lipophilicity (logP ~2.5 vs. ~3.5 for cyclobutyl).
- Salt form improves aqueous solubility but may limit blood-brain barrier penetration.
Cyclic and Aromatic Amines
(3-Bromo-4-fluorophenyl)methylamine
- Structural Differences : Dual benzyl groups (one with trifluoromethyl) vs. cyclobutylmethyl.
- Implications :
- Trifluoromethyl enhances metabolic stability but increases molecular weight (362.16 vs. ~290 for the target compound).
- Dual aromatic rings may improve target binding but reduce solubility.
(E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine
- Structural Differences : Olefinic spacer vs. cyclobutyl; primary amine vs. secondary.
- Implications :
- Olefin introduces planarity and conjugation, altering electronic properties.
- Primary amine offers higher reactivity but lower steric shielding.
Comparative Data Table
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | logP* | Solubility* | Notable Features |
|---|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₄BrFN | ~285.16 | 3-Br, 5-F, cyclobutylmethyl | ~3.5 | Low (organic) | Balanced lipophilicity, rigidity |
| 3-Bromo-5-chloropyridin-2-amine | C₅H₄BrClN₂ | 207.46 | 3-Br, 5-Cl, pyridine | ~2.0 | Moderate (aqueous) | Higher basicity, planar structure |
| N-[(3-Bromo-5-methylphenyl)methyl]ethanamine | C₁₀H₁₄BrN | 228.13 | 3-Br, 5-Me, ethylamine | ~2.8 | Low (organic) | Lower steric hindrance |
| (3-Bromo-5-CF₃-Ph)-methyl-amine HCl | C₈H₈BrF₃N·HCl | 290.51 | 3-Br, 5-CF₃, HCl salt | ~2.5 | High (aqueous) | Enhanced solubility, acidic amine |
| (3-Br-4-F-Ph)methylamine | C₁₅H₁₂BrF₄N | 362.16 | 3-Br, 4-F, CF₃-benzyl | ~4.0 | Very low | High MW, dual aromatic systems |
*Predicted values based on substituent contributions.
Key Research Findings
- Steric Effects : Cyclobutylmethyl in the target compound reduces metabolic oxidation compared to linear alkyl chains (e.g., ethyl) .
- Electronic Modulation : Fluorine’s electron withdrawal stabilizes the aryl ring against electrophilic attack, contrasting with methyl’s electron donation .
- Pharmaceutical Potential: The target compound’s balance of lipophilicity (logP ~3.5) and rigidity may favor CNS activity, whereas hydrochlorides (e.g., ) prioritize solubility for oral administration.
Biological Activity
(3-Bromo-5-fluorophenyl)methylamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine and fluorine-substituted phenyl ring linked to a cyclobutylmethylamine moiety. This unique structure may influence its reactivity and biological interactions.
Chemical Formula
- Molecular Formula : CHBrF
- Molecular Weight : 273.15 g/mol
The biological activity of (3-Bromo-5-fluorophenyl)methylamine primarily involves its interaction with specific enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances the compound's binding affinity and selectivity, which can lead to various pharmacological effects.
Potential Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts.
- Receptor Binding : It has been suggested that this compound may bind to specific receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that (3-Bromo-5-fluorophenyl)methylamine exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential activity against various bacterial strains.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with some evidence pointing to significant activity.
- Neuropharmacological Effects : The compound shows promise in modulating neurotransmitter systems, which may have implications for treating neurological disorders.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Cytotoxicity | Induces cell death in certain cancer cell lines | |
| Neuropharmacological | Modulates receptor activity in neuronal pathways |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of (3-Bromo-5-fluorophenyl)methylamine demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate potency.
Case Study 2: Cytotoxicity in Cancer Research
In vitro assays using human breast cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. At concentrations above 50 µM, significant apoptosis was observed, suggesting potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
